![molecular formula C13H13N5O B2383155 2-[3-[4-(1,2,4-Triazol-1-yl)phenyl]pyrazol-1-yl]ethanol CAS No. 956986-75-7](/img/structure/B2383155.png)
2-[3-[4-(1,2,4-Triazol-1-yl)phenyl]pyrazol-1-yl]ethanol
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Overview
Description
The compound “2-[3-[4-(1,2,4-Triazol-1-yl)phenyl]pyrazol-1-yl]ethanol” is a complex organic molecule that contains a triazole ring, a phenyl group, and a pyrazole ring . It is part of a class of compounds known as 1,2,4-triazole derivatives, which have been studied for their potential applications in medicinal chemistry .
Scientific Research Applications
Medicinal and Pharmaceutical Chemistry
Compounds containing a triazole structure exhibit broad biological activities, such as antimicrobial, analgesic, anti-inflammatory, anticonvulsant, antineoplastic, antimalarial, antiviral, antiproliferative, and anticancer activities . They have been used in the development of a great quantity of drugs, such as ketoconazole and fluconazole .
Agrochemistry
Triazole compounds have important application value in agrochemistry . They can be used in the development of new pesticides and herbicides .
Material Chemistry
Triazole’s unique structure facilitates the formation of a variety of non-covalent bonds with enzymes and receptors, inducing broad-spectrum biological activities . This makes it useful in material chemistry, particularly in the development of new materials .
Anticancer Research
Triazole compounds have shown potential in anticancer research . They can interact with cancer cells and inhibit their growth .
Antituberculosis Research
Triazole compounds have also shown potential in antituberculosis research . They can inhibit the growth of Mycobacterium tuberculosis, the bacteria that cause tuberculosis .
Antibacterial Research
Triazole compounds have demonstrated antibacterial properties . They can inhibit the growth of various types of bacteria .
Anti-HIV Research
Triazole compounds have shown potential in anti-HIV research . They can inhibit the replication of the HIV virus .
Drug Discovery
Triazole compounds have found broad applications in drug discovery . They are used in the synthesis of a wide range of pharmaceuticals .
Mechanism of Action
Target of Action
Compounds containing the 1,2,4-triazole moiety have been known to exhibit a broad range of biological activities . They are often used in the development of new drugs due to their chemical and biological properties .
Mode of Action
It’s known that the reaction occurs by the formation of a c-n bond between the nitrogen of the amino group and the carbonyl carbon, and the simultaneous proton transfer from nitrogen n1 to oxygen of the c=o bond .
Biochemical Pathways
Compounds containing the 1,2,4-triazole moiety have been known to affect various biochemical pathways due to their broad range of biological activities .
Pharmacokinetics
Compounds containing the 1,2,4-triazole moiety are known to be highly soluble in water and other polar solvents, which can impact their bioavailability .
Result of Action
Some 1,2,4-triazole derivatives have been shown to exhibit potent inhibitory activities against certain cancer cell lines .
Action Environment
It’s known that the activation barrier of similar compounds can be overcome under certain conditions, such as heating .
properties
IUPAC Name |
2-[3-[4-(1,2,4-triazol-1-yl)phenyl]pyrazol-1-yl]ethanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N5O/c19-8-7-17-6-5-13(16-17)11-1-3-12(4-2-11)18-10-14-9-15-18/h1-6,9-10,19H,7-8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUZHDCZTPCYHBQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN(C=C2)CCO)N3C=NC=N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N5O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-[4-(1,2,4-Triazol-1-yl)phenyl]pyrazol-1-yl]ethanol |
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